molecular formula C21H26N2O2 B240810 1-Benzyl-4-(4-propoxybenzoyl)piperazine

1-Benzyl-4-(4-propoxybenzoyl)piperazine

Cat. No.: B240810
M. Wt: 338.4 g/mol
InChI Key: BZDKWFDLVKUQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(4-propoxybenzoyl)piperazine is a synthetic piperazine derivative characterized by a benzyl group at the N1-position and a 4-propoxybenzoyl moiety at the N4-position of the piperazine ring. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating receptor binding, solubility, and metabolic stability.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-propoxyphenyl)methanone

InChI

InChI=1S/C21H26N2O2/c1-2-16-25-20-10-8-19(9-11-20)21(24)23-14-12-22(13-15-23)17-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3

InChI Key

BZDKWFDLVKUQKF-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The pharmacological profile of piperazine derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Substituents Key Structural Differences Reference
1-Benzyl-4-(4-propoxybenzoyl)piperazine N1: Benzyl; N4: 4-propoxybenzoyl Propoxy group enhances lipophilicity; benzoyl moiety may stabilize receptor interactions.
Elopiprazole (1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine) N1: Benzofuranyl; N4: Fluorophenyl-pyrrolylmethyl Benzofuranyl and fluorophenyl groups may confer serotonin receptor affinity.
1-(4-Chlorobenzhydryl)-4-substitutedbenzoylpiperazines N1: 4-Chlorobenzhydryl; N4: Varied benzoyl groups Chlorobenzhydryl group improves cytotoxic activity; benzoyl substituents modulate potency.
1-Benzyl-4-(4-methanesulfonylphenyl)piperazine N1: Benzyl; N4: Methanesulfonylphenyl Sulfonyl group enhances solubility and may influence kinase inhibition.
1-(3-Fluorobenzoyl)piperidin-4-yl-piperazine Piperazine linked to fluorobenzoyl-piperidine Fluorine atom and piperidine linkage may optimize CNS penetration.

Metabolic Stability

Piperazine rings are often metabolic hotspots. For example, piperazine derivatives undergo deethylation or oxidation (e.g., metabolite C in ). The propoxy group in this compound may slow oxidative metabolism compared to smaller alkoxy substituents, though this requires validation.

Key Research Findings and Trends

Substituent Effects :

  • Benzyl vs. Benzofuranyl : Benzyl groups (as in this compound) improve CNS penetration, while benzofuranyl (Elopiprazole) may enhance serotonin receptor binding .
  • Electron-Withdrawing Groups : Methanesulfonyl () or fluorophenyl () substituents increase solubility or target affinity, whereas propoxy groups prioritize lipophilicity.

Therapeutic Potential: Anticancer Agents: Chlorobenzhydryl-piperazine derivatives () highlight the role of bulky substituents in cytotoxicity.

Analytical Challenges : Piperazine derivatives are often detected in designer drug mixtures via LC-MS/LC-DAD, emphasizing the need for precise structural characterization .

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